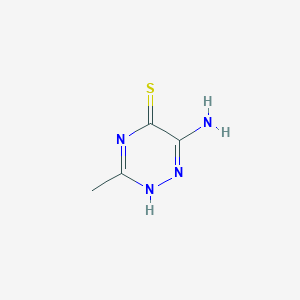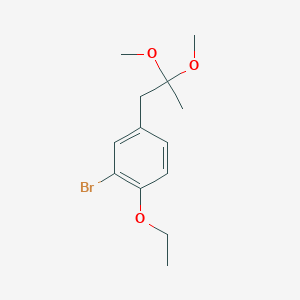![molecular formula C19H26N2O B14379667 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole CAS No. 88561-80-2](/img/structure/B14379667.png)
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the ethylcyclohexyl and propyl groups in its structure contributes to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-(4-ethylcyclohexyl)benzohydrazide with propionic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated oxadiazole derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(4-Butylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole
- 2-[4-(4-Pentylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole
- 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine
Uniqueness
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole stands out due to its specific combination of ethylcyclohexyl and propyl groups, which confer unique chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and drug development, where precise molecular interactions are crucial.
Propiedades
Número CAS |
88561-80-2 |
|---|---|
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[4-(4-ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H26N2O/c1-3-5-18-20-21-19(22-18)17-12-10-16(11-13-17)15-8-6-14(4-2)7-9-15/h10-15H,3-9H2,1-2H3 |
Clave InChI |
RTAMGTGJEYLVFU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(O1)C2=CC=C(C=C2)C3CCC(CC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


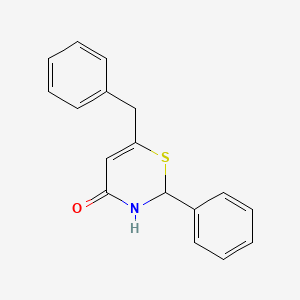
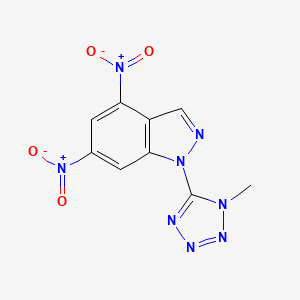
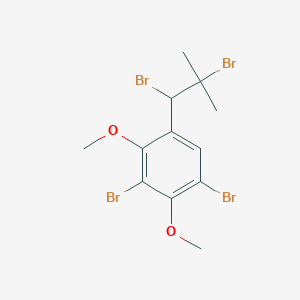
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
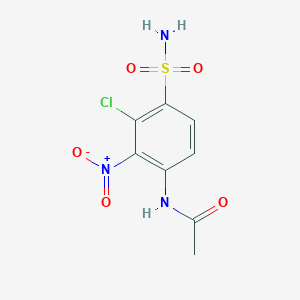
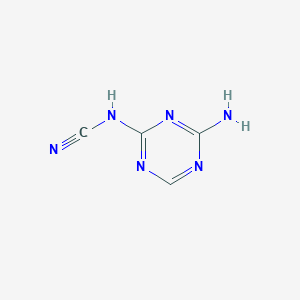
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
